Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. The reaction is catalyzed by iodine, which facilitates the formation of the pyrazole ring structure . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like sodium acetate (NaOAc) to optimize the yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of heterogeneous catalysts like Amberlyst-70, which offers eco-friendly attributes and simplifies the reaction workup . The process is designed to be cost-effective and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different substituents.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for cyclization, and various alkyl halides for substitution reactions. The reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) and chloroform .
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of more complex heterocyclic systems.
Biology: The compound has been studied for its potential antibacterial and antifungal activities.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit acetylcholinesterase, affecting nerve impulse transmission . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate
- Ethyl 1-[(2-bromophenyl)methyl]pyrazole-4-carboxylate
- Ethyl 1-[(2-fluorophenyl)methyl]pyrazole-4-carboxylate
Uniqueness
This compound is unique due to its specific substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the 2-chlorophenyl group, for instance, can enhance its antibacterial properties compared to other similar compounds .
Properties
Molecular Formula |
C13H13ClN2O2 |
---|---|
Molecular Weight |
264.71 g/mol |
IUPAC Name |
ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-18-13(17)11-7-15-16(9-11)8-10-5-3-4-6-12(10)14/h3-7,9H,2,8H2,1H3 |
InChI Key |
KCGQLYMPLLCZSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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